

Application Notes and Protocols: In Vivo Administration of ReACp53 in Mouse Models

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Compound of Interest

Compound Name: ReACp53

Cat. No.: B1574799

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **ReACp53** is a novel, cell-penetrating peptide designed to inhibit the amyloid-like aggregation of mutant p53 protein, a phenomenon implicated in the loss of tumor suppressor function and oncogenic gain-of-function in many human cancers.[1][2][3][4] Missense mutations can destabilize the p53 protein, exposing hydrophobic, aggregation-prone segments. [1][2] **ReACp53** is engineered to bind to these "sticky" segments, preventing aggregation and restoring the native, tumor-suppressive conformation of p53.[1] This restoration reactivates downstream pathways leading to cell cycle arrest and apoptosis in cancer cells harboring aggregation-prone p53 mutations.[3][5] These application notes provide a summary of in vivo data and detailed protocols for the administration of **ReACp53** in various mouse models of cancer.

Mechanism of Action

ReACp53 functions by preventing the self-assembly of mutant p53 into inactive amyloid aggregates.[4] By blocking this aggregation, the peptide "rescues" the p53 protein, allowing it to resume its normal tumor suppressor activities, including the transcriptional activation of target genes like p21, which leads to cell cycle arrest and apoptosis.[5][6] This targeted action is

specific to cells with aggregating p53 mutants, with no effect observed in models with normal (wild-type) p53 or in models where the p53 protein is absent (p53-null).^{[1][7]}

Diagram of the **ReACp53** mechanism of action.

Efficacy Data from Preclinical Mouse Models

In vivo studies have demonstrated significant anti-tumor efficacy of **ReACp53** in various xenograft models, particularly those derived from high-grade serous ovarian cancer (HGSOC) and castration-resistant prostate cancer (CRPC).

Table 1: Summary of **ReACp53** Monotherapy Efficacy on Tumor Growth

Cancer Type	Mouse Model	Cell Line	Key Findings	Reference
Ovarian Cancer	Subcutaneous Xenograft	OVCAR3 (mut-p53)	Tumors shrank, whereas vehicle-treated tumors more than doubled in size.[8]	[8][9]
		MCF7 (WT-p53)	No effect on tumor growth.	[9]
	Intraperitoneal (IP)	OVCAR3 (mut-p53)	Significant reduction in the number of harvested tumor cells and tumor implants.[7]	[7]
		SKOV3 (p53-null)	No effect on tumor burden.	[7]
	IP Patient-Derived	S1 GODL (mut-p53)	Mutant p53-bearing tumors were 80-90% smaller by weight compared to controls.[9]	[8][9]
Prostate Cancer	Subcutaneous Xenograft	CWRR1 (mut-p53)	Remarkable suppression of tumor growth.	[5][10]

||| C4-2 (WT-p53) | No significant effect on tumor growth. |[5][10] |

Table 2: Survival Analysis of **ReACp53** in Combination with Carboplatin (Ovarian Cancer IP Model)

Cell Line	Treatment Group	Median Survival (days)	Statistical Significance (vs. Vehicle)	Reference
OVCAR3	Vehicle	97	-	[7]
	ReACp53 (15 mg/kg)	95	Not Significant	[7]
	Carboplatin (10 mg/kg)	131	$p < 0.001$	[7]
	ReACp53 + Carboplatin	157	$p < 0.001$	[7]
OVCAR8	Vehicle	46	-	[7]
	ReACp53 (15 mg/kg)	46	Not Significant	[7]
	Carboplatin (50 mg/kg)	47	Not Significant	[7]

|| **ReACp53 + Carboplatin** | 52 | $p < 0.05$ |[7] |

Table 3: In Vivo Cellular Effects of **ReACp53** Treatment

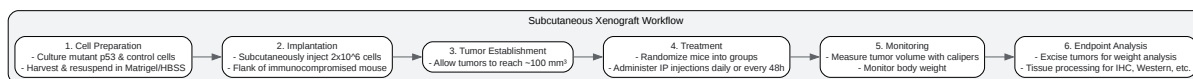
Cancer Model	Analysis	Finding	Reference
HGSOC Patient-Derived IP Model	Flow cytometry of ascites	>80% of tumor cells were Annexin V/PI positive (apoptotic/necrotic)	[11]
		Significant increase in G0/G1 cell cycle phase population.	[11]
Ovarian Xenograft (OVCAR3)	Immunohistochemistry (IHC)	Significant reduction of Ki67 positive cells, indicating reduced proliferation.	[6]
	RT-qPCR	Significant increase in p21 and MDM2 transcription.	[6]

| Prostate Xenograft (CWRR1) | Immunohistochemistry (IHC) | Increased protein expression of p21 and decreased Ki67. [[5] |

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize parameters for their specific models and experimental goals.

This model is useful for evaluating the effect of **ReACp53** on solid tumor growth and is applicable to various cancer types.



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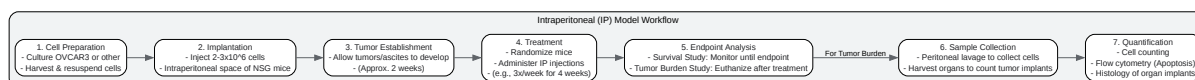
Workflow for a subcutaneous xenograft study.

Methodology:

- Animal Model: Use immunocompromised mice (e.g., NSG or Nude mice) to prevent graft rejection.[5][7]
- Cell Preparation: Culture human cancer cells of interest (e.g., OVCAR3 for mutant p53, C4-2 for wild-type p53).[5][6] Harvest cells during the logarithmic growth phase. Resuspend 2×10^6 cells in 0.1 mL of a 1:1 mixture of serum-free medium (or HBSS) and Matrigel.[5]
- Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old mice. [5] For direct comparison, a control cell line (e.g., wild-type p53) can be injected into the opposite flank.[6]
- Tumor Growth and Randomization: Allow tumors to establish and reach a palpable size (e.g., 7-14 days).[5] Once tumors reach a predetermined volume (e.g., 100 mm³), randomize animals into treatment cohorts (n=4-7 per group).[5][7]
- Treatment Administration:
 - Test Article: **ReACp53** dissolved in a sterile vehicle like PBS.
 - Dose: 15 mg/kg is a commonly used effective dose.[5][9]
 - Controls: Administer vehicle (e.g., PBS) and/or a scrambled peptide control (15 mg/kg).[5][9]
 - Route & Frequency: Administer via intraperitoneal (IP) injection. Frequency can be daily for 2-3 weeks or every 48 hours for 2 weeks.[5][9]
- Monitoring and Endpoint: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Formula: $(L \times W^2)/2$).[5] Monitor animal body weight and general health. At the end of the study, euthanize mice, excise tumors, and measure their weight.[9] Tissues can be flash-frozen for molecular analysis or fixed for histology and

immunohistochemistry (IHC) to assess markers like Ki67 (proliferation) and p21 (p53 activity).[5]

This model is more physiologically relevant for cancers that metastasize within the peritoneal cavity, such as high-grade serous ovarian cancer.[7][9]



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Workflow for an intraperitoneal disease model.

Methodology:

- Animal Model: NSG mice are suitable for this model.[7]
- Cell Preparation: Prepare a suspension of 2.0 - 3.0 x 10⁶ OVCAR3 or other appropriate cells in sterile PBS or culture medium.[7]
- Implantation: Inject the cell suspension directly into the intraperitoneal (IP) space of the mice. [7]
- Tumor Establishment: Allow 2 weeks for tumors to establish and for ascites to begin developing. Confirm tumor take in a subset of animals before starting treatment.[7]
- Treatment Administration:
 - Test Article and Controls: As described in Protocol 3.1.
 - Dose: 15 mg/kg.[7]

- Route & Frequency: Administer via IP injection. A frequency of 3 times per week for 4 weeks has been shown to be effective.[7] For combination studies, carboplatin (10-50 mg/kg, depending on cell line sensitivity) can be administered IP once per week.[7]
- Endpoint Analysis:
 - For Survival Studies: Monitor mice daily and record survival until a pre-defined endpoint (e.g., ascites development, weight loss) is reached.[7]
 - For Tumor Burden Studies: At the end of the treatment course, euthanize the mice. Perform a peritoneal lavage with PBS to harvest IP tumor cells.[7] Harvest organs (e.g., spleen, liver, intestines) to examine and quantify metastatic tumor implants.[7][9]
- Quantification:
 - Count the total number of cells recovered from the peritoneal lavage.[7]
 - Analyze harvested cells via flow cytometry for markers of apoptosis (Annexin V/PI) and cell cycle status.[9][11]
 - Perform histological examination of organs to count the number of tumor implants.[7]

Pharmacokinetics and Safety Profile

Pharmacokinetics: Following intraperitoneal administration in mice, **ReACp53** is rapidly absorbed into systemic circulation.[8] Using a sensitive liquid chromatographic/tandem mass spectrometric assay (MRM), the peptide can be detected in mouse serum as early as 1-hour post-injection and has also been shown to penetrate tumor tissue.[8][9]

Safety and Tolerability: In vivo studies have consistently shown that **ReACp53** is well-tolerated with no measurable toxicities at therapeutic doses.[9][12]

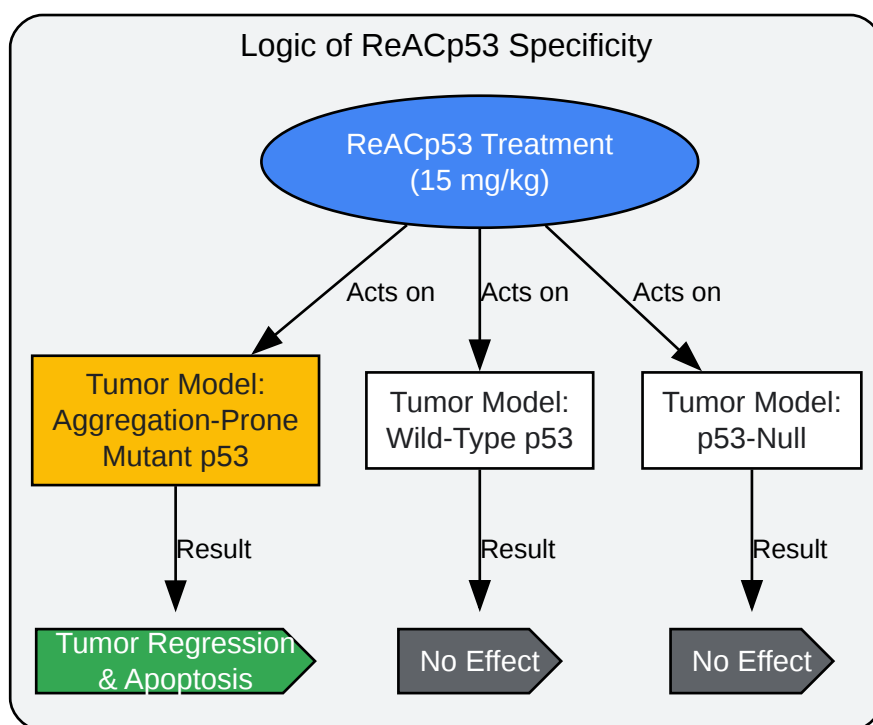
Table 4: Summary of In Vivo Safety and Toxicity Data

Parameter Assessed	Finding	Reference
General Health	No adverse effects on body weight.	[2]
	No observable side effects.	[1]
Hematology & Blood Chemistry	No significant alteration in complete blood counts, ions, total proteins, kidney function, or liver function compared to vehicle-treated mice.	[9][12]

| Histopathology | Anatomy and histology of major organs (heart, lung, liver, kidney, spleen) were unaltered. [2][9][12] |

Key Considerations and Best Practices

- **Model Selection:** The choice of cancer cell line is critical. **ReACp53** is effective against tumors with aggregation-prone p53 mutations (e.g., OVCAR3, CWRR1). It is crucial to include negative controls, such as a wild-type p53 line (e.g., MCF7, C4-2) and a p53-null line (e.g., SKOV3), to demonstrate target specificity.[5][7][9]
- **Controls:** The use of both vehicle and scrambled peptide controls is essential to ensure that the observed anti-tumor effects are specific to the **ReACp53** sequence and not a general peptide effect.[5][9]
- **Route of Administration:** While IP injection is standard, the optimal route may vary depending on the tumor model and therapeutic goal. The IP route is particularly relevant for ovarian cancer models.[9]



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Logical diagram of **ReACp53**'s target specificity.

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